8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, characterized by a fused pyrazole-quinoline core. Its structure includes three key substituents:
- 8-Ethoxy group: Enhances lipophilicity and may influence metabolic stability .
- 5-[(4-Methylphenyl)methyl]: A hydrophobic benzyl group that could modulate solubility and receptor interactions .
Pyrazoloquinolines are broadly studied for pharmaceutical applications, including antioxidant, anticholinesterase, and kinase inhibitory activities .
Properties
IUPAC Name |
8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-32-22-13-14-25-23(15-22)27-24(17-30(25)16-19-7-5-18(2)6-8-19)26(28-29-27)20-9-11-21(31-3)12-10-20/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDDMWSVOJNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone.
Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the quinoline ring.
Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions, using ethyl and methyl halides, respectively.
Final Coupling: The final step involves the coupling of the pyrazoloquinoline core with the 4-methylphenylmethyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinoline derivatives.
Scientific Research Applications
8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Signal Transduction: Influencing cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
*Calculated based on analogous structures.
Key Observations :
- Lipophilicity : The ethoxy group (OEt) at position 8 in the target compound increases molecular weight and lipophilicity compared to methyl (Me) or fluoro (F) substituents .
- Electronic Effects : The 4-methoxyphenyl group at position 3 provides stronger electron-donating effects than phenyl or fluorophenyl groups, which may enhance interactions with aromatic residues in enzymes .
Comparison :
Target Compound Predictions :
- The 4-methoxyphenyl and ethoxy groups may synergize to enhance both antioxidant and anticholinesterase activities.
- The 4-methylbenzyl group could reduce cytotoxicity compared to fluorinated analogs .
Biological Activity
8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by multiple substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.4 g/mol. The compound features an ethoxy group, a methoxyphenyl group, and a 4-methylphenylmethyl group, which contribute to its diverse biological properties.
Antimicrobial Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains using the disc diffusion method. The results showed that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| 8-Ethoxy... | Pseudomonas aeruginosa | 22 |
Antitumor Activity
The compound has also been explored for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Binding : It exhibits affinity for certain receptors that regulate cell growth and apoptosis, enhancing its potential as an anticancer agent.
Study on Antibacterial Properties
A study conducted by El Faydy et al. synthesized several quinolin derivatives, including those structurally related to the target compound. The results indicated that these derivatives had varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
Study on Antitumor Effects
In another study focusing on pyrazoloquinolines, researchers assessed the cytotoxic effects on human cancer cell lines. The findings revealed that the compound induced significant apoptosis in treated cells, with IC50 values indicating potent antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
